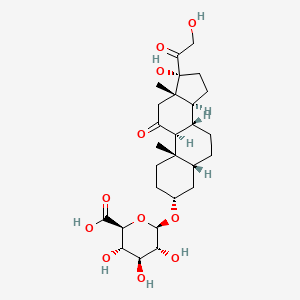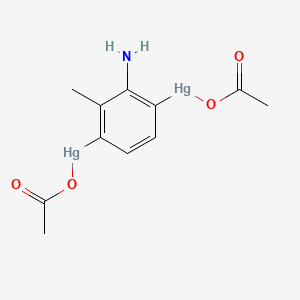
3,6-Bis(Acetoxymercuri)-O-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,6-Bis(Acetoxymercuri)-O-toluidine, also known as BAMT, is a mercury-containing compound that has been widely used in scientific research. BAMT is a potent inhibitor of sulfhydryl-containing enzymes, making it a valuable tool for studying enzyme function and regulation.
Scientific Research Applications
Reactions of related acetoxymercuri compounds : One study discusses the reactions of 2',7'-bis(acetoxymercuri)-fluorescein (AMF) with various mercury-complexing agents. These reactions have been applied to develop methods for determining submicrogram quantities of iodide and cyanide (Colovos, Haro, & Freiser, 1970).
Mercuriation of organic compounds : A study on organic heterocyclothiazenes mentions the mercuriation process using acetoxymercuri derivatives, demonstrating the utility of these compounds in organic synthesis (Rees & Surtees, 1991).
Application in glucose determination : There's a study on an o-toluidine method for body-fluid glucose determination. Although this doesn't directly involve 3,6-Bis(Acetoxymercuri)-O-toluidine, it highlights the utility of o-toluidine derivatives in biochemical analysis (Dubowski, 1962).
Ligand-to-guest conversion in metal complexes : A study on Bis(p-toluidine)-1,6-diaminohexanecadmium(II) tetracyanonickelate(II) explores the thermal conversion to a clathrate compound, indicating the potential of similar toluidine derivatives in forming complex metal structures (Hasegawa, Nishikiori, & Iwamoto, 1986).
Labeling sulfur in nucleic acids : Tetrakis(acetoxymercuri)methane, another related compound, has been used for labeling sulfur sites in polynucleotides, suggesting potential applications of 3,6-Bis(Acetoxymercuri)-O-toluidine in similar biochemical processes (Strothkamp, Lehmann, & Lippard, 1978).
properties
IUPAC Name |
acetyloxy-[4-(acetyloxymercurio)-2-amino-3-methylphenyl]mercury |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N.2C2H4O2.2Hg/c1-6-4-2-3-5-7(6)8;2*1-2(3)4;;/h2-3H,8H2,1H3;2*1H3,(H,3,4);;/q;;;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCKQTGZLQJKBF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)[Hg]OC(=O)C)[Hg]OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Hg2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101047698 |
Source


|
| Record name | 3,6-Bis(Acetoxymercuri)-O-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(Acetoxymercuri)-O-toluidine | |
CAS RN |
117292-64-5 |
Source


|
| Record name | 3,6-Bis(Acetoxymercuri)-O-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

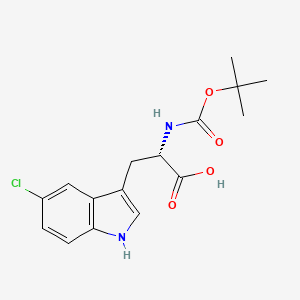
![Bicyclo[4.2.0]octa-2,4-diene-3-carbonitrile, 8-ethoxy-6-methoxy-, (1alpha,6alpha,8alpha)- (9CI)](/img/no-structure.png)
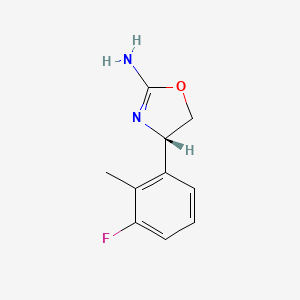

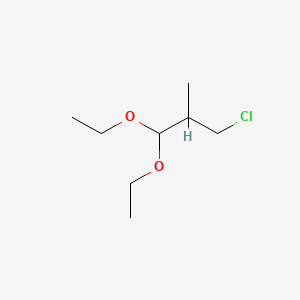
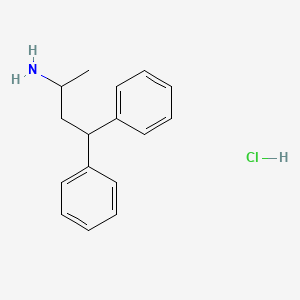
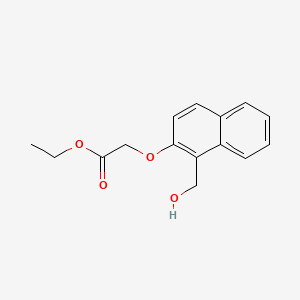

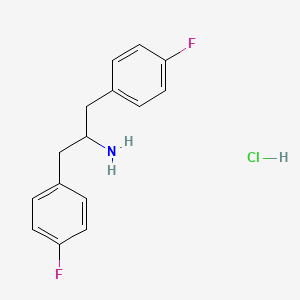
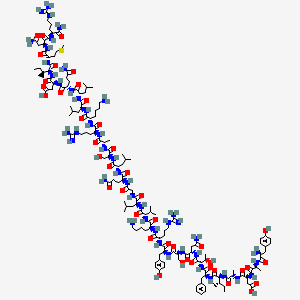
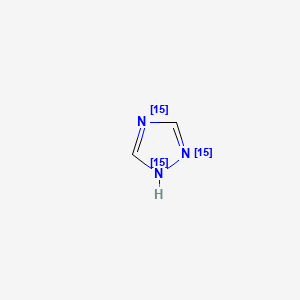
![2-[(Dicyclopropylmethyl)amino]ethanol](/img/structure/B570181.png)
